

Application of OAG to Activate TRPC-like Channels in Neurons: A Detailed Guide

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Compound of Interest		
Compound Name:	DAG peptide	
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Introduction

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in various neuronal functions, including calcium signaling, synaptic transmission, and neurite outgrowth.[1][2][3][4] A subset of these channels, namely TRPC3, TRPC6, and TRPC7, are notable for their activation by the lipid second messenger diacylglycerol (DAG).[5] 1-oleoyl-2-acetyl-sn-glycerol (OAG) is a synthetic, membrane-permeable analog of DAG that serves as a valuable pharmacological tool for directly and specifically activating these TRPC channels, bypassing the need for receptor stimulation and phospholipase C (PLC) activation. This application note provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the use of OAG to activate TRPC-like channels in neuronal preparations.

Signaling Pathway of OAG-Mediated TRPC Channel Activation

OAG mimics the action of endogenous DAG, which is produced upon the stimulation of Gq/11-coupled receptors (e.g., muscarinic receptors) or receptor tyrosine kinases. This stimulation activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into DAG and inositol 1,4,5-trisphosphate (IP3). While IP3 mediates calcium release from internal stores, DAG directly binds to and gates TRPC3/6/7 channels, leading to an influx of cations, including Ca2+ and Na+, and subsequent membrane depolarization. This activation is largely

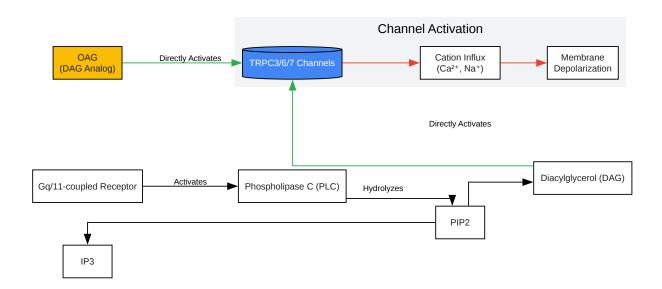




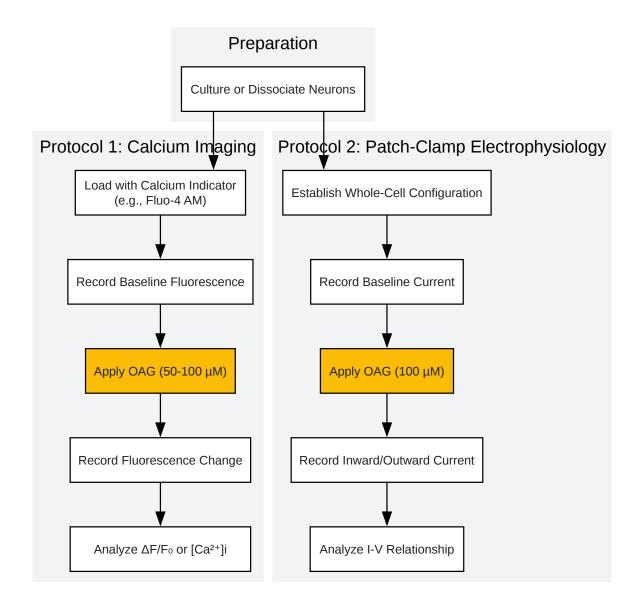


independent of Protein Kinase C (PKC), which can also be activated by DAG but tends to have a modulatory or even inhibitory effect on TRPC channel activity.









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